molecular formula C14H17F6N5O B11691975 4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-6-(piperidin-1-yl)-N-(prop-2-en-1-yl)-1,3,5-triazin-2-amine

4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-6-(piperidin-1-yl)-N-(prop-2-en-1-yl)-1,3,5-triazin-2-amine

Cat. No.: B11691975
M. Wt: 385.31 g/mol
InChI Key: CFIRYMNDJMBXIE-UHFFFAOYSA-N
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Description

4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-6-(piperidin-1-yl)-N-(prop-2-en-1-yl)-1,3,5-triazin-2-amine is a complex organic compound that features a triazine ring substituted with hexafluoropropan-2-yl, piperidin-1-yl, and prop-2-en-1-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-6-(piperidin-1-yl)-N-(prop-2-en-1-yl)-1,3,5-triazin-2-amine typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve:

    Catalytic Processes: Utilizing catalysts to enhance reaction rates and yields.

    Optimized Reaction Conditions: Controlling temperature, pressure, and solvent conditions to maximize efficiency and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-6-(piperidin-1-yl)-N-(prop-2-en-1-yl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Including transition metal catalysts for specific reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-6-(piperidin-1-yl)-N-(prop-2-en-1-yl)-1,3,5-triazin-2-amine has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties and drug development.

    Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of 4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-6-(piperidin-1-yl)-N-(prop-2-en-1-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound with similar fluorinated groups.

    Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite: Another compound featuring hexafluoropropyl groups.

Uniqueness

4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-6-(piperidin-1-yl)-N-(prop-2-en-1-yl)-1,3,5-triazin-2-amine is unique due to its specific combination of functional groups and the triazine ring structure, which imparts distinct chemical and biological properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C14H17F6N5O

Molecular Weight

385.31 g/mol

IUPAC Name

4-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-6-piperidin-1-yl-N-prop-2-enyl-1,3,5-triazin-2-amine

InChI

InChI=1S/C14H17F6N5O/c1-2-6-21-10-22-11(25-7-4-3-5-8-25)24-12(23-10)26-9(13(15,16)17)14(18,19)20/h2,9H,1,3-8H2,(H,21,22,23,24)

InChI Key

CFIRYMNDJMBXIE-UHFFFAOYSA-N

Canonical SMILES

C=CCNC1=NC(=NC(=N1)OC(C(F)(F)F)C(F)(F)F)N2CCCCC2

Origin of Product

United States

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